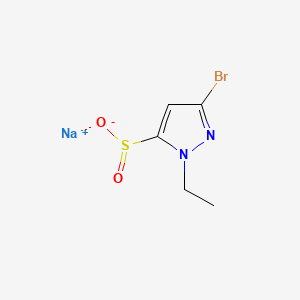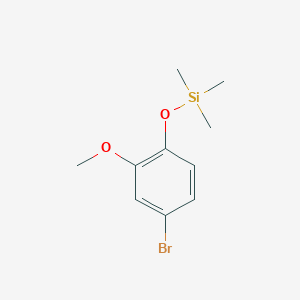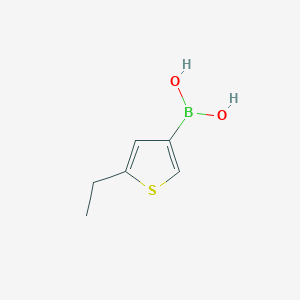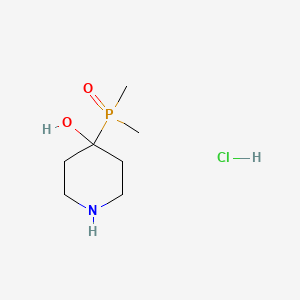![molecular formula C10H15IS B13452970 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Iodobicyclo[111]pentan-1-yl}thiane is a chemical compound that features a unique bicyclo[111]pentane structure with an iodine atom and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods allow for the introduction of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Applications De Recherche Scientifique
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for medicinal chemistry research.
Industry: The compound’s unique structure makes it useful in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane depends on its specific application. In drug discovery, it may act as a bioisostere, mimicking the properties of other functional groups to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane is unique due to the presence of both the iodine atom and the thiane ring, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C10H15IS |
|---|---|
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)thiane |
InChI |
InChI=1S/C10H15IS/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
Clé InChI |
XNBURVDTVDRDST-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1C23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)



